molecular formula C10H11ClFNO2 B2842329 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride CAS No. 1955524-35-2

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride

Cat. No.: B2842329
CAS No.: 1955524-35-2
M. Wt: 231.65
InChI Key: YVENZXAVZLTAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a fluorinated derivative of tetrahydroisoquinoline, a compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound features a fluorine atom at the 6th position and a carboxylic acid group at the 8th position, making it a valuable intermediate in various chemical reactions and pharmaceutical formulations.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-fluoroisoquinoline as the starting material.

  • Reduction Process: The isoquinoline undergoes catalytic hydrogenation to form 6-fluoro-1,2,3,4-tetrahydroisoquinoline.

  • Carboxylation: The tetrahydroisoquinoline is then subjected to carboxylation to introduce the carboxylic acid group at the 8th position.

  • Hydrochloride Formation: Finally, the carboxylic acid is converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: Industrial-scale production involves optimizing these steps to achieve high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine-bearing carbon.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed under controlled conditions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: A wide range of functionalized derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Biology: It serves as a tool in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of new drugs. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound's binding affinity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

  • 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

  • 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride

  • (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Uniqueness: The uniqueness of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the fluorine atom at the 6th position and the carboxylic acid group at the 8th position differentiates it from other similar compounds, providing distinct advantages in synthetic and pharmaceutical applications.

Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2.ClH/c11-7-3-6-1-2-12-5-9(6)8(4-7)10(13)14;/h3-4,12H,1-2,5H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVENZXAVZLTAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.